1,2-Dibromocyclohexane
CAS No.: 5401-62-7
Cat. No.: VC1625121
Molecular Formula: C6H10Br2
Molecular Weight: 241.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5401-62-7 |
|---|---|
| Molecular Formula | C6H10Br2 |
| Molecular Weight | 241.95 g/mol |
| IUPAC Name | 1,2-dibromocyclohexane |
| Standard InChI | InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 |
| Standard InChI Key | CZNHKZKWKJNOTE-UHFFFAOYSA-N |
| SMILES | C1CCC(C(C1)Br)Br |
| Canonical SMILES | C1CCC(C(C1)Br)Br |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
1,2-Dibromocyclohexane consists of a cyclohexane ring with two bromine atoms attached to adjacent carbon atoms. The compound is formally identified by the following parameters:
Table 1: Identification Parameters of 1,2-Dibromocyclohexane
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₀Br₂ |
| Molecular Weight | 241.95 g/mol |
| CAS Numbers | 5401-62-7 (general), 7429-37-0 (trans), 19246-38-9 (cis) |
| IUPAC Name | 1,2-dibromocyclohexane |
| SMILES | C1CCC(C(C1)Br)Br (unspecified stereochemistry) |
| InChI | InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 |
| InChI Key | CZNHKZKWKJNOTE-UHFFFAOYSA-N (unspecified stereochemistry) |
The compound has a cyclohexane backbone with two bromine atoms occupying positions 1 and 2 on the ring . The stereochemistry of these bromine atoms significantly influences the physical and chemical properties of the molecule.
Stereochemistry
1,2-Dibromocyclohexane exists in two distinct stereoisomeric forms:
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Trans-1,2-dibromocyclohexane: In this isomer, the bromine atoms are positioned on opposite sides of the cyclohexane ring plane. The trans isomer is generally more stable due to reduced steric hindrance between the bromine atoms .
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Cis-1,2-dibromocyclohexane: In this isomer, both bromine atoms are positioned on the same side of the cyclohexane ring plane. The cis configuration creates greater steric strain, affecting its physical properties and reactivity.
The stereochemical arrangement of the bromine atoms has significant implications for the compound's reactivity, particularly in elimination reactions where the orientation of the leaving groups determines the reaction pathway and product distribution.
Physical Properties
The physical properties of 1,2-dibromocyclohexane vary depending on the stereoisomer.
Table 2: Physical Properties of 1,2-Dibromocyclohexane Isomers
| Property | Trans-1,2-dibromocyclohexane | Cis-1,2-dibromocyclohexane |
|---|---|---|
| Appearance | Clear, slightly yellow liquid | Yellow liquid |
| Melting Point | -5°C | Higher than trans isomer |
| Boiling Point | 145°C (at 100 mmHg) | Not as well documented |
| Density | 1.78-1.79 g/mL at 25°C | Approximately 1.78 g/mL |
| Refractive Index | 1.551-1.553 | Not as well documented |
| Flash Point | 113°C | Not as well documented |
The trans isomer is the more commonly studied and commercially available form, which explains the more detailed documentation of its physical properties .
Synthesis Methods
Bromination of Cyclohexene
The most common method for synthesizing 1,2-dibromocyclohexane involves the bromination of cyclohexene. This reaction follows an electrophilic addition mechanism where bromine (Br₂) adds across the double bond of cyclohexene. The stereochemistry of the addition is typically anti, resulting primarily in the formation of the trans isomer .
The reaction can be represented as:
Cyclohexene + Br₂ → 1,2-Dibromocyclohexane
This reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform. The stereoselectivity of the addition can be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts.
Synthesis Using Hydrogen Peroxide and Hydrobromic Acid
An alternative synthesis route involves the reaction of cyclohexene with hydrogen peroxide in the presence of hydrobromic acid. This method has been reported to yield trans-1,2-dibromocyclohexane with good efficiency .
A laboratory preparation documented in a synthesis report achieved a 57.05% yield of the trans isomer using this method. The reaction produces a smoky white liquid product that can be further purified to obtain the desired compound .
Chemical Reactions
Elimination Reactions
1,2-Dibromocyclohexane readily undergoes elimination reactions, particularly when treated with appropriate bases. These reactions are of significant interest in organic chemistry for the stereoselective synthesis of alkenes and for studying reaction mechanisms.
β-Elimination with "Complex Bases"
The trans isomer undergoes elimination reactions when treated with "complex bases" such as NaNH₂-NaO-t-Bu (sodium amide-sodium tert-butoxide) under mild conditions. This reaction selectively produces 1-bromocyclohexene in good yield .
The reaction demonstrates an interesting mechanistic pathway where the base selectively removes a proton, leading to the elimination of one bromine atom to form a brominated alkene . This selective elimination is valuable in synthetic organic chemistry for the preparation of functionalized alkenes.
E2 Elimination Mechanisms
The elimination reactions of 1,2-dibromocyclohexane often follow an E2 (elimination bimolecular) mechanism, where the removal of the β-hydrogen by the base is synchronous with the loss of the bromine leaving group .
The stereochemistry of the substrate (cis vs. trans) significantly influences the orientation of the elimination (syn vs. anti) and the resulting product distribution. These reactions have been extensively studied to understand the factors that control stereoselectivity in elimination reactions involving cyclic systems .
Substitution Reactions
1,2-Dibromocyclohexane can also undergo nucleophilic substitution reactions, particularly SN2 reactions, where nucleophiles can displace the bromine atoms. These reactions can be used to introduce various functional groups at the 1 and 2 positions of the cyclohexane ring, making the compound a valuable precursor in organic synthesis .
Applications
1,2-Dibromocyclohexane has found applications in various fields of research and industry due to its versatile chemical properties.
Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of various organic molecules. Its utility in organic synthesis is based on the following features:
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It provides a rigid cyclohexane framework with two reactive bromine atoms.
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The stereochemical relationship between the bromine atoms (cis or trans) allows for stereocontrolled transformations.
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The bromine atoms can be selectively eliminated or substituted to introduce various functional groups .
These features make 1,2-dibromocyclohexane valuable for chemists developing new pharmaceuticals, agrochemicals, and other fine chemicals .
Chiral Resolution
The compound is used in the separation of enantiomers, which is crucial in the pharmaceutical industry where the efficacy and safety of drugs can depend on their chirality. The stereochemical properties of 1,2-dibromocyclohexane make it useful in chiral resolution processes .
Polymer Chemistry
1,2-Dibromocyclohexane acts as a chain transfer agent in radical polymerization processes, helping to control molecular weight and improve the properties of polymers. This application is particularly relevant in the development of specialized polymers with controlled molecular architectures .
Analytical Chemistry
The compound is employed as a standard in various analytical techniques, including gas chromatography, aiding in the accurate identification and quantification of other substances. Its well-defined structure and physical properties make it a reliable reference material .
Environmental Studies
1,2-Dibromocyclohexane is used in studies assessing the behavior of brominated compounds in the environment, helping researchers understand their impact and degradation pathways. These studies contribute to our understanding of the environmental fate of halogenated organic compounds .
Pharmaceutical Applications
The compound is used as a pharmaceutical intermediate, contributing to the synthesis of various pharmaceutical products. Its reactivity profile and the possibility for stereoselective transformations make it valuable in the development of complex drug molecules .
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